N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-propyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-propyloxalamide is a synthetic organic compound characterized by its unique chemical structure, which includes an isothiazolidine ring with a sulfone group, a phenyl ring, and an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-propyloxalamide typically involves multiple steps:
Formation of the Isothiazolidine Ring: The isothiazolidine ring can be synthesized by reacting a suitable amine with sulfur dioxide and an oxidizing agent under controlled conditions to introduce the sulfone group.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where the isothiazolidine derivative reacts with a halogenated benzene compound.
Formation of the Oxalamide Linkage: The final step involves the reaction of the phenyl-isothiazolidine derivative with oxalyl chloride and a suitable amine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isothiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfone group, potentially converting it back to a sulfide.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-propyloxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its unique chemical properties may allow it to act as an inhibitor or modulator of specific biological pathways, making it a potential candidate for the treatment of various diseases.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-propyloxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-ethyloxalamide
- N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-butoxyoxalamide
- N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-methyloxalamide
Uniqueness
Compared to similar compounds, N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-propyloxalamide stands out due to its specific oxalamide linkage and the length of the propyl chain. These structural features can influence its reactivity, stability, and interaction with biological targets, making it unique in its class.
Properties
IUPAC Name |
N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-2-8-15-13(18)14(19)16-11-4-6-12(7-5-11)17-9-3-10-22(17,20)21/h4-7H,2-3,8-10H2,1H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLDYRCLTTTZAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.